![molecular formula C20H18FN5 B2539606 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338977-93-8](/img/structure/B2539606.png)

3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

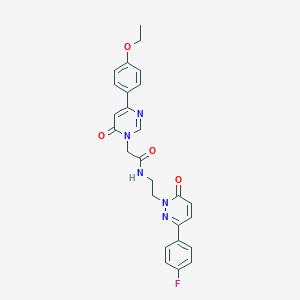

“3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of quinazoline, a class of organic compounds that are known for their wide range of biological properties . Quinazoline derivatives have been studied for their potential therapeutic applications in various fields, including cancer treatment .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves aromatic nucleophilic substitution . In one approach, the triazolophthalazine ring system of a potent inhibitor was bioisosterically modified to triazoloquinazoline, while maintaining other essential structural fragments for effective binding with the binding site of PCAF .Molecular Structure Analysis

The molecular structure of “3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” is likely to be complex, given the presence of multiple ring systems and functional groups. The exact structure would depend on the specific substituents and their positions on the rings .Chemical Reactions Analysis

The chemical reactions involving “3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” would depend on the specific conditions and reagents used. In general, quinazoline derivatives can undergo a variety of reactions, including nucleophilic substitutions .Scientific Research Applications

Anticancer Activity

Triazole and quinazoline derivatives have shown promising anticancer activity . For instance, some triazoloquinazoline derivatives demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .

Antimicrobial Activity

Compounds containing a triazole structure exhibit broad antimicrobial activities . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Analgesic and Anti-inflammatory Activity

Triazole compounds have been reported to possess analgesic and anti-inflammatory properties . This suggests that “3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” could potentially be used in the treatment of pain and inflammation.

Antiviral Activity

Triazole compounds have shown significant antiviral activities . For example, Ribavirin, a triazole derivative, is a broad-spectrum antiviral drug used in the treatment of hepatitis .

Enzyme Inhibition

Triazole derivatives have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.

Antituberculosis Activity

Triazole compounds have demonstrated antituberculosis activity . This suggests potential applications in the treatment of tuberculosis.

Agrochemical Applications

Compounds containing triazole have important application value in agrochemistry . They could potentially be used in the development of new pesticides or herbicides.

Material Chemistry Applications

Triazole’s unique structure facilitates its use in material chemistry . It could potentially be used in the development of new materials with unique properties.

Future Directions

Quinazoline derivatives, including “3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline”, are a promising area of research for the development of new therapeutic agents. Future research could focus on optimizing the structure of these compounds to enhance their therapeutic efficacy and safety .

properties

IUPAC Name |

3-(2-fluorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5/c21-16-10-4-2-8-14(16)18-23-24-19-15-9-3-5-11-17(15)22-20(26(18)19)25-12-6-1-7-13-25/h2-5,8-11H,1,6-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMBDVMRWAPPBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2539526.png)

![3-Tert-butyl-6-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2539531.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2539534.png)

![2-(4-Fluorophenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2539535.png)

![(Z)-methyl 2-(6-((2-oxo-2H-chromene-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2539537.png)

![1-[2-(Dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride](/img/structure/B2539540.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide](/img/structure/B2539542.png)